Biological Function and Therapeutic Targeting of RUVBL1/2 AAA+ ATPases
Biological Function and Therapeutic Targeting of RUVBL1/2 AAA+ ATPases
This guide serves as a technical deep-dive into the RUVBL1 (Pontin) and RUVBL2 (Reptin) AAA+ ATPases. It is designed for researchers investigating macromolecular assembly, chromatin remodeling, and therapeutic targeting in oncology.
Executive Summary: The Cellular Assembly Hub
RUVBL1 and RUVBL2 are highly conserved AAA+ (ATPases Associated with diverse cellular Activities) proteins that function not as independent enzymes, but as obligate hetero-oligomers. They form the structural and mechanical core of massive protein machineries, including the R2TP co-chaperone complex , INO80/SWR1 chromatin remodelers , and the TIP60/NuA4 acetyltransferase complex .
Their primary biological function is chaperoning macromolecular assembly . Unlike typical helicases that unwind DNA, the RUVBL1/2 heterohexamer acts as a scaffold and "molecular motor" that drives the maturation of PIKKs (e.g., mTOR, ATM, ATR) and the assembly of snoRNPs. In chromatin remodeling, they serve as a structural linchpin, anchoring the catalytic motors (e.g., Ino80) to nucleosomes.[1][2]
Structural Architecture & Mechanistic Action
2.1 The Heterohexameric Ring
The functional unit of RUVBL1/2 is a heterohexameric ring composed of alternating RUVBL1 and RUVBL2 subunits.[3][4][5] While early crystal structures showed dodecamers (double rings), cryo-EM studies of functional complexes (R2TP, INO80) predominantly reveal a single hexameric ring.
-
AAA+ Core: Contains the Walker A (ATP binding) and Walker B (hydrolysis) motifs. The arginine finger required for ATP hydrolysis is provided by the adjacent subunit, enforcing the obligate hetero-oligomeric nature.
-
Domain II (DII): A unique insertion domain containing an OB (Oligonucleotide/Oligosaccharide-Binding) fold.[5][6] This domain protrudes from the ATPase ring and acts as the primary docking site for cofactors (e.g., PIH1D1, RPAP3) and client proteins.
-
The "Gatekeeper" Mechanism: The ATPase activity is low in isolation. Access to the nucleotide-binding pocket is gated by the DII domains.[3] Binding of cofactors to DII induces conformational changes that unlock ATPase activity, coupling ATP hydrolysis to client remodeling.
The R2TP Complex: Chaperoning the PIKK Family
The R2TP complex (RUVBL1-RUVBL2-RPAP3-PIH1D1) is the specific adaptor that links the HSP90 chaperone machinery to specific clients, most notably the Phosphatidylinositol 3-Kinase-related Kinases (PIKKs).
3.1 Mechanism of Assembly
-
Client Recruitment: PIH1D1 recognizes specific phosphopeptide motifs (DpSDD/E) on client adaptors (e.g., TEL2 for PIKKs).
-
HSP90 Recruitment: RPAP3 (containing TPR domains) binds HSP90, bringing the chaperone machinery in proximity to the client.[3][7]
-
ATP-Driven Remodeling: The RUVBL1/2 ring provides the mechanical force (via ATP hydrolysis) required to stabilize or fold the massive PIKK complexes (mTOR, DNA-PKcs, ATM).
Diagram 1: R2TP-Mediated PIKK Assembly Pathway
Caption: The R2TP complex recruits HSP90 via RPAP3 and clients via PIH1D1. RUVBL1/2 utilizes ATP hydrolysis to drive the maturation of the client complex.
Chromatin Remodeling: INO80 and SWR1
In chromatin remodeling complexes, RUVBL1/2 play a structural rather than a catalytic DNA-translocating role.
-
Structural Linchpin: In the INO80 complex, the Ino80 ATPase subunit contains a large insertion domain that threads through the center of the RUVBL1/2 ring. This unique architecture suggests RUVBL1/2 acts as a stator or clamp, stabilizing the Ino80 motor as it slides nucleosomes.
-
Nucleosome Sliding: While RUVBL1/2 ATPase activity is not strictly required for the sliding activity of INO80 in vitro, it is essential for the assembly and stability of the complex in vivo.
Table 1: RUVBL1/2 Complexes and Functions
| Complex | Core Components | Primary Function | RUVBL1/2 Role |
| R2TP | RUVBL1/2, RPAP3, PIH1D1 | Assembly of PIKKs & snoRNPs | Chaperone motor; drives client maturation.[3] |
| INO80 | Ino80, RUVBL1/2, ARP5, IES2 | Nucleosome sliding, DNA repair | Structural scaffold; anchors Ino80 subunit.[4] |
| SWR1 | Swr1, RUVBL1/2, Swc2 | Histone H2A.Z exchange | Structural core; stabilizes the complex. |
| TIP60 (NuA4) | Tip60, RUVBL1/2, TRRAP | Histone Acetylation, DNA Repair | Scaffolding for HAT activity and ATM signaling. |
Oncology & Drug Discovery
RUVBL1/2 are overexpressed in hepatocellular carcinoma, breast cancer, and NSCLC. They are critical for the transcriptional activity of c-Myc (an oncogenic transcription factor) and
5.1 Therapeutic Targeting
Recent efforts have identified allosteric inhibitors that lock the RUVBL1/2 complex in a rigid, ATP-bound state, preventing the conformational changes necessary for chaperone function.
-
CB-6644: A selective, orally bioavailable inhibitor. It binds to an allosteric pocket at the interface of RUVBL1 and RUVBL2.
Experimental Protocols
Protocol A: Purification of Recombinant RUVBL1/2 Heterohexamer
Rationale: Individual subunits are unstable or aggregate. Co-expression is required for functional hexamer formation.
-
Cloning: Clone human RUVBL1 (His-tagged) and RUVBL2 (Strep-tagged or untagged) into a dual-expression vector (e.g., pETDuet-1) or co-transform compatible plasmids in E. coli BL21(DE3).
-
Expression: Grow to OD600 = 0.6, induce with 0.5 mM IPTG at 18°C overnight .
-
Note: Low temperature is critical for proper folding and ring assembly.
-
-
Lysis: Resuspend in Lysis Buffer (50 mM Tris pH 7.5, 300 mM NaCl, 10% Glycerol, 5 mM
-ME, 10 mM Imidazole, Protease Inhibitors). Sonicate. -
Affinity Step 1 (Ni-NTA): Load lysate. Wash with Lysis Buffer + 40 mM Imidazole. Elute with 300 mM Imidazole.
-
Affinity Step 2 (Strep-Tactin - Optional): If RUVBL2 is Strep-tagged, perform serial affinity to ensure only heteromers are isolated.
-
Size Exclusion Chromatography (SEC): Load onto a Superose 6 Increase 10/300 GL column equilibrated in Storage Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2, 1 mM DTT).
-
QC: The hexamer should elute at ~300 kDa. Collect peak fractions. Flash freeze.
-
Protocol B: NADH-Coupled ATPase Assay
Rationale: This continuous assay measures ADP production by coupling it to the oxidation of NADH (absorbance drop at 340 nm). It is self-validating as it monitors rate linearity.
Reagents:
-
Assay Buffer: 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl2.
-
Enzyme Mix: 2 mM PEP (Phosphoenolpyruvate), 0.3 mM NADH, 20 U/mL Pyruvate Kinase (PK), 20 U/mL Lactate Dehydrogenase (LDH).
-
Substrate: ATP (start with 2 mM).
Workflow:
-
Baseline: Mix 100 nM purified RUVBL1/2 complex with Assay Buffer and Enzyme Mix in a quartz cuvette or UV-transparent plate. Incubate 5 min at 37°C.
-
Initiation: Add ATP to start the reaction.
-
Measurement: Monitor A340 every 30 seconds for 30 minutes.
-
Calculation:
-
Validation Controls:
-
Negative Control: No protein (measures spontaneous ATP hydrolysis).
-
Dead Mutant: RUVBL1(E303Q)/RUVBL2(E300Q) (Walker B mutants) should show <5% activity.
-
Protocol C: Co-Immunoprecipitation for R2TP Assembly
Rationale: To verify the functional interaction between RUVBL1/2 and the R2TP cofactors in a cellular context.
-
Transfection: Transfect HEK293T cells with Flag-RUVBL1 and HA-PIH1D1.
-
Treatment: Treat cells with inhibitor (e.g., CB-6644 1
M) or vehicle for 6 hours. -
Lysis: Lyse in mild buffer (0.5% NP-40, 50 mM Tris pH 7.5, 150 mM NaCl, MgCl2, Phosphatase Inhibitors).
-
Critical: Include MgCl2/ATP in lysis buffer to stabilize the complex if studying ATP-dependent interactions.
-
-
Capture: Incubate with Anti-Flag M2 magnetic beads for 2 hours at 4°C.
-
Wash: 3x with Lysis Buffer (rapid washes to preserve transient interactions).
-
Elution & Western: Elute with 3xFlag peptide. Blot for HA (PIH1D1) and endogenous RPAP3/HSP90.
-
Result Interpretation: Inhibitors often stabilize the complex (trap it), leading to increased co-IP signal compared to transient turnover in WT.
-
Diagram 2: Experimental Workflow for Inhibitor Screening
Caption: Workflow for identifying RUVBL1/2 inhibitors, moving from in vitro ATPase kinetics to cellular DNA damage response markers.
References
-
Matias, P. M., et al. (2006). "Crystal structure of the human AAA+ protein RuvBL1." Journal of Biological Chemistry. Link
-
Gorynia, S., et al. (2011). "Structural and functional insights into the RuvBL1/RuvBL2 complex." Nature Communications.[5] Link
-
Munoz-Hernandez, H., et al. (2019).[5] "Structural mechanism for regulation of the AAA-ATPases RUVBL1-RUVBL2 in the R2TP co-chaperone revealed by cryo-EM." Science Advances. Link[5]
-
Aramayo, R., et al. (2018).[5] "CryoEM structures of the human INO80 chromatin remodelling complex." Nature. Link
-
Assimon, V. A., et al. (2019).[8] "Specific inhibition of the pluripotency regulator RUVBL1/2 complex to target cancer." Nature Chemical Biology. Link
-
Nano, N., & Houry, W. A. (2013). "Chaperone-like activity of the AAA+ proteins Rvb1 and Rvb2 in the assembly of various complexes." Philosophical Transactions of the Royal Society B. Link
Sources
- 1. INO80 and SWR1 complexes: the non-identical twins of chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural mechanism for regulation of the AAA-ATPases RUVBL1-RUVBL2 in the R2TP co-chaperone revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Regulation of RUVBL1-RUVBL2 AAA-ATPases by the nonsense-mediated mRNA decay factor DHX34, as evidenced by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of RUVBL1-RUVBL2 AAA-ATPases by the nonsense-mediated mRNA decay factor DHX34, as evidenced by Cryo-EM | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
